

## ATTO 565 NHS Ester: A Technical Guide for Protein Labeling

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ATTO 565** NHS ester, a high-performance fluorescent dye widely utilized for the covalent labeling of proteins and other biomolecules. This document outlines the core photophysical and physicochemical properties of the dye, detailed experimental protocols for protein conjugation, and methods for characterizing the final labeled product.

## Core Properties of ATTO 565 NHS Ester

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent attachment of the dye to primary and secondary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, forming a stable amide bond.[2][5] This makes it a reliable and versatile tool for a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[3][6]

### **Photophysical & Physicochemical Data**

The key spectral and physical properties of **ATTO 565** NHS ester are summarized in the tables below, providing essential data for experimental design and analysis.



Property	Value	References
Excitation Maximum (λex)	564 nm	[1][2][3]
Emission Maximum (λem)	590 nm	[1][2][3]
Molar Extinction Coefficient (ε)	120,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][2][3]
Fluorescence Quantum Yield (Φ)	0.90	[1][2][3]
Fluorescence Lifetime (τ)	4.0 ns	[1][2][3]

Property	Value	References
Molecular Weight	708.11 g/mol	[2][7]
Solubility	Soluble in DMF and DMSO; low water solubility	[2]
Reactivity	Reacts with primary and secondary amines at pH 8.0-9.0	[2][5]
Storage	Store at -20°C, protected from light and moisture	[2]

# Experimental Protocols Protein Labeling with ATTO 565 NHS Ester

This protocol outlines a general procedure for labeling proteins with **ATTO 565** NHS ester. Optimal conditions may need to be determined empirically for each specific protein.

- 1. Reagent Preparation
- Protein Solution:
  - Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[8]



- Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, with an optimal pH of 8.3-8.5.[8]
- Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[3][8] If the protein is in a Tris-containing buffer, it must be dialyzed against a suitable amine-free buffer like PBS.[3]
- ATTO 565 NHS Ester Stock Solution:
  - Immediately before use, dissolve the ATTO 565 NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[2][3]
- 2. Conjugation Reaction
- Add a 5 to 20-fold molar excess of the reactive dye to the protein solution.[2] The optimal dye-to-protein ratio should be determined empirically for each protein.[3]
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][9]
- 3. Purification of the Labeled Protein
- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).[1][3]
- The first colored fraction to elute contains the conjugated protein.[1][3]
- 4. Characterization of the Conjugate: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), or the dye-to-protein ratio, is a critical parameter for ensuring the quality and consistency of the labeled conjugate.[8] The DOL can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for **ATTO 565**).[1]

The following formula can be used to calculate the DOL:

#### Where:

A\_max is the absorbance of the conjugate at 564 nm.

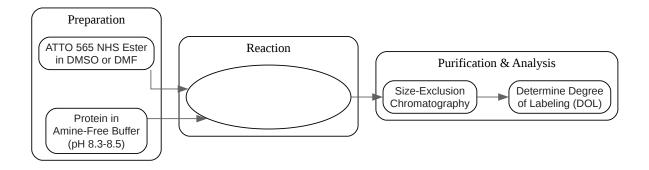


- A 280 is the absorbance of the conjugate at 280 nm.
- $\varepsilon$ \_protein is the molar extinction coefficient of the protein at 280 nm (in M<sup>-1</sup>cm<sup>-1</sup>).
- $\epsilon$ \_dye is the molar extinction coefficient of **ATTO 565** at 564 nm (120,000 M<sup>-1</sup>cm<sup>-1</sup>).[8]
- CF 280 is the correction factor for the absorbance of the dye at 280 nm (0.12).[8]

Parameter for DOL Calculation	Value	References
Molar Extinction Coefficient $(\epsilon_dye)$	120,000 M <sup>-1</sup> cm <sup>-1</sup>	[8]
Correction Factor at 280 nm (CF_280)	0.12	[8]

## **Visualizing the Workflow and Chemistry**

To further elucidate the process, the following diagrams illustrate the experimental workflow for protein labeling and the fundamental chemical reaction.



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A flowchart of the protein labeling workflow using **ATTO 565** NHS ester.



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